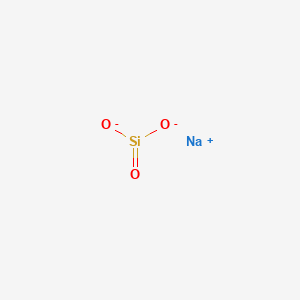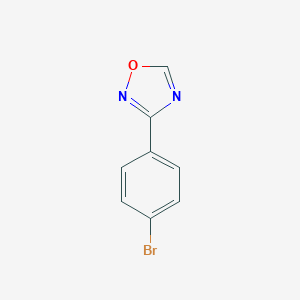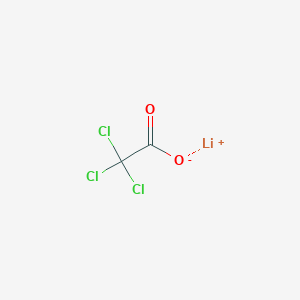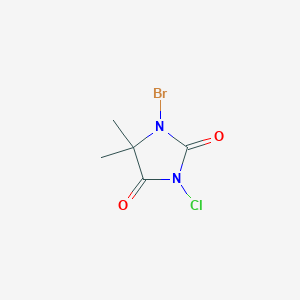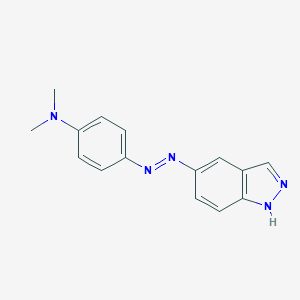
5-Dimethylaminophenylazoindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylaminophenylazoindazole, also known as DAPI, is a fluorescent stain that is commonly used in biological research to label DNA. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. DAPI is widely used in various applications, including cell imaging, flow cytometry, and fluorescence microscopy.
Mecanismo De Acción
The mechanism of action of 5-Dimethylaminophenylazoindazole involves the specific binding of the molecule to the minor groove of double-stranded DNA. The binding of 5-Dimethylaminophenylazoindazole induces a conformational change in the DNA molecule, resulting in the emission of blue fluorescence upon excitation with ultraviolet light.
Efectos Bioquímicos Y Fisiológicos
5-Dimethylaminophenylazoindazole is a relatively safe compound and does not have any significant biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 5-Dimethylaminophenylazoindazole is a potent mutagen and should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Dimethylaminophenylazoindazole in lab experiments is its ability to specifically label DNA. 5-Dimethylaminophenylazoindazole is a highly sensitive stain and can detect even small amounts of DNA. Additionally, 5-Dimethylaminophenylazoindazole is relatively easy to use and can be incorporated into various experimental protocols.
However, there are also some limitations to using 5-Dimethylaminophenylazoindazole in lab experiments. One of the main limitations is its specificity for DNA. 5-Dimethylaminophenylazoindazole cannot be used to label other cellular structures, such as proteins or lipids. Additionally, 5-Dimethylaminophenylazoindazole is not suitable for live cell imaging, as it requires fixation and permeabilization of cells prior to staining.
Direcciones Futuras
There are several future directions for the use of 5-Dimethylaminophenylazoindazole in scientific research. One area of interest is the development of new fluorescent dyes that can specifically label other cellular structures. Additionally, there is ongoing research into the use of 5-Dimethylaminophenylazoindazole in combination with other fluorescent dyes to label multiple structures within cells. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize 5-Dimethylaminophenylazoindazole-labeled DNA in vivo.
Métodos De Síntesis
The synthesis of 5-Dimethylaminophenylazoindazole involves the reaction of 5-dimethylaminophenylazo-2-hydroxybenzimidazole with sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield the final product. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-Dimethylaminophenylazoindazole is widely used in scientific research as a fluorescent stain for DNA labeling. It is commonly used in cell imaging and fluorescence microscopy to visualize the nucleus of cells. 5-Dimethylaminophenylazoindazole can also be used in flow cytometry to analyze the DNA content of cells. Additionally, 5-Dimethylaminophenylazoindazole can be used in combination with other fluorescent dyes to label specific structures within cells.
Propiedades
Número CAS |
17309-86-3 |
|---|---|
Nombre del producto |
5-Dimethylaminophenylazoindazole |
Fórmula molecular |
C15H15N5 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-(1H-indazol-5-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)14-6-3-12(4-7-14)17-18-13-5-8-15-11(9-13)10-16-19-15/h3-10H,1-2H3,(H,16,19) |
Clave InChI |
URZDYTSUBPMDNZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Sinónimos |
5-dimethylaminophenylazoindazole 5I-DAB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



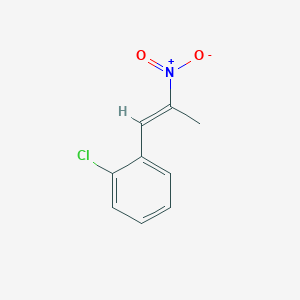
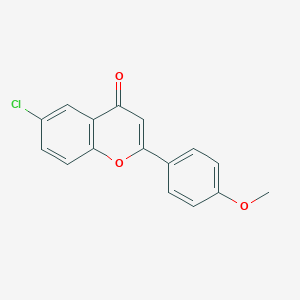
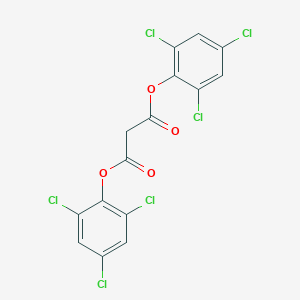
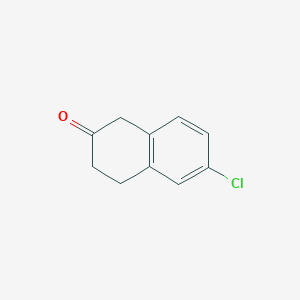
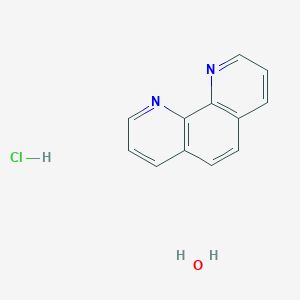

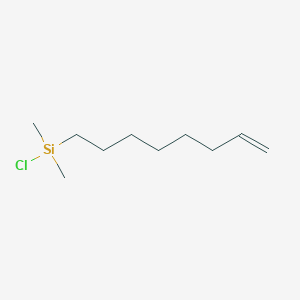
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)

